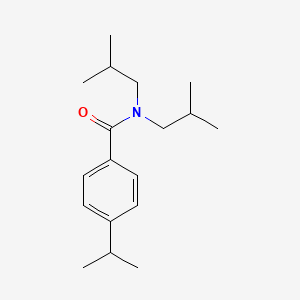![molecular formula C15H13N3OS B5854894 2-(5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5854894.png)
2-(5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains a pyridine ring and an oxadiazole ring.
作用機序
The exact mechanism of action of 2-(5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and proteins. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that are responsible for inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine are diverse and depend on the specific application. For example, in the field of medicinal chemistry, this compound has been found to exhibit antitumor, antifungal, and antibacterial activities. Additionally, it has shown potential as an anti-inflammatory and analgesic agent. In other fields, such as materials science, this compound has been studied for its potential applications as a building block for the synthesis of new materials.
実験室実験の利点と制限
One of the main advantages of using 2-(5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine in lab experiments is its versatility. This compound has been shown to exhibit a wide range of pharmacological and physical properties, making it useful for various applications. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its availability for certain experiments.
将来の方向性
There are several future directions for the study of 2-(5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine. One potential direction is the further investigation of its antitumor, antifungal, and antibacterial activities. Additionally, the development of new synthesis methods for this compound may lead to its increased availability for use in various experiments. Finally, the study of its physical properties may lead to the development of new materials with unique properties.
合成法
The synthesis of 2-(5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine can be achieved through several methods. One of the most common methods is the reaction of 2-chloropyridine with 5-[(4-methylphenyl)thiomethyl]-1,2,4-oxadiazole in the presence of a base such as potassium carbonate. This reaction leads to the formation of 2-(5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine as the final product.
科学的研究の応用
2-(5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine has been extensively studied for its potential applications in various fields. In particular, this compound has shown promising results in the field of medicinal chemistry. It has been found to exhibit antitumor, antifungal, and antibacterial activities. Additionally, it has shown potential as an anti-inflammatory and analgesic agent.
特性
IUPAC Name |
5-[(4-methylphenyl)sulfanylmethyl]-3-pyridin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-11-5-7-12(8-6-11)20-10-14-17-15(18-19-14)13-4-2-3-9-16-13/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZBEYRLYBNTOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=NC(=NO2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-{[(4-Methylphenyl)sulfanyl]methyl}-1,2,4-oxadiazol-3-yl)pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl [(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetate](/img/structure/B5854821.png)
![N-(3-chlorophenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5854827.png)

![3,4-dimethoxybenzaldehyde [3-allyl-5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5854838.png)

![methyl 4-{[3-(4-methylphenyl)acryloyl]amino}benzoate](/img/structure/B5854861.png)
![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)nicotinamide](/img/structure/B5854866.png)
![1-ethyl-4-{[(4-methylphenyl)thio]acetyl}piperazine](/img/structure/B5854874.png)
![N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5854878.png)
![5-[(3,5-dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5854886.png)


![N-cyclopentyl-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B5854916.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylacetamide](/img/structure/B5854921.png)